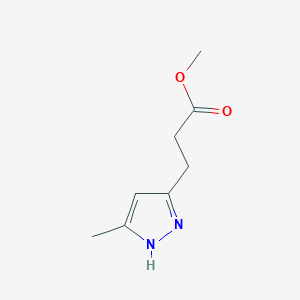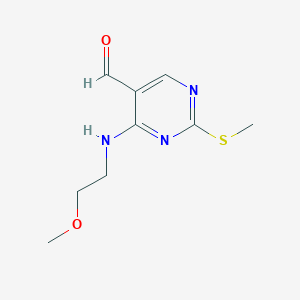
3-(2-Bromo-4,5-dimethoxyphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4,5-dimethoxyphenyl)propanal is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanal typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the propanal group. One common method includes:
Bromination: 4,5-dimethoxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Formylation: The brominated compound is then subjected to formylation to introduce the propanal group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid.
Reduction: 3-(2-Bromo-4,5-dimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4,5-dimethoxyphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)propanal involves its interaction with various molecular targets. The bromine and methoxy groups on the benzene ring can influence its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde group.
4-Bromo-3,5-dimethoxyamphetamine: A substituted amphetamine with similar aromatic substitution but different functional groups.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)propanal is unique due to its specific combination of bromine, methoxy, and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H13BrO3 |
|---|---|
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
3-(2-bromo-4,5-dimethoxyphenyl)propanal |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
VSYMKNOAVCRQMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CCC=O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)

![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)
![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)


![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
